2,4-Dimethylpyridine-3-boronic acid
Overview
Description
2,4-Dimethylpyridine-3-boronic acid is a chemical compound with the CAS Number: 1029654-16-7 . It has a molecular weight of 150.97 .
Synthesis Analysis
Pinacol boronic esters, which include this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The InChI code for this compound is1S/C7H10BNO2/c1-5-3-4-9-6(2)7(5)8(10)11/h3-4,10-11H,1-2H3
. This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
One of the known reactions involving this compound is the Suzuki-Miyaura coupling . This is a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 150.97 . The compound is a solid at room temperature .Scientific Research Applications
Sugar Sensing System
2,4-Dimethylpyridine-3-boronic acid has been utilized in the molecular design of visualized sensing systems for saccharides. This application is based on the interaction of boronic acid-amine, which changes color in the presence of saccharides, enhancing the sensitivity of the sensing system (Koumoto, Takeuchi & Shinkai, 1998).
Bioanalytical and Bioimaging Applications
Boron-dipyrromethene (BODIPY) dyes, which are related to boronic acids, have been investigated for bioanalytical and bioimaging applications. Their stability, particularly under acidic conditions, is crucial for the success of these applications (Wang, Vicente, Mason & Bobadova-Parvanova, 2018).
Synthesis of Aryl Sulfides
Aryl boronic acids, a category that includes this compound, are used in copper-mediated cross-coupling with alkyl thiols. This method is applicable in the synthesis of aryl sulfides, which are significant in various chemical syntheses and pharmaceutical applications (Herradura, Pendola & Guy, 2000).
Catalysis in Organic Reactions
Boronic acids are highly versatile in chemistry, used in organic reactions, molecular recognition, and even medicine. They exhibit inherent catalytic properties, which can be harnessed in various chemical reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez & Maruoka, 2015).
Material Science and Synthesis of Biologically Active Compounds
Boronic acids play a significant role in materials science and the synthesis of biologically active compounds. Their chemical properties and interactions, such as dative bonding and hydrogen bonding, are crucial in these applications (Larkin, Milkevitch, Bhat, Markham, Brooks & Bock, 2008).
Mechanism of Action
Target of Action
2,4-Dimethylpyridine-3-boronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that participate in the SM coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups to a palladium catalyst . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The SM coupling reaction, facilitated by this compound, is a critical pathway in organic synthesis . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s important to note that as a reagent used in chemical reactions, its bioavailability would be more relevant in the context of its reactivity and stability under the reaction conditions .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the advancement of organic chemistry and related fields .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,4-Dimethylpyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis .
Cellular Effects
For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its participation in Suzuki–Miyaura cross-coupling reactions . This allows for the formation of new carbon–carbon bonds, which is a crucial process in organic synthesis .
Properties
IUPAC Name |
(2,4-dimethylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-4-9-6(2)7(5)8(10)11/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNGENSUAQQEKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376729 | |
Record name | 2,4-Dimethylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-16-7 | |
Record name | 2,4-Dimethylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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